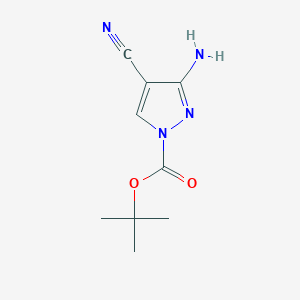
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-amino-1H-pyrazole-1-carboxylate with a cyanating agent. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
- 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride
- tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate
Uniqueness
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is unique due to the presence of both amino and cyano functional groups on the pyrazole ring. This combination of functional groups provides a unique reactivity profile and potential for diverse chemical transformations, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-cyanopyrazole-1-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-5-6(4-10)7(11)12-13/h5H,1-3H3,(H2,11,12) |
InChI Key |
XWJUAMVZQONXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



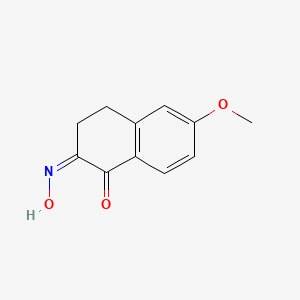
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
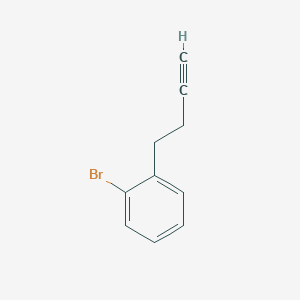
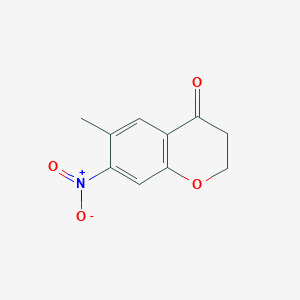
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
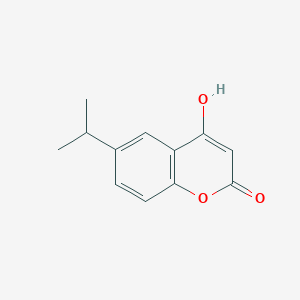
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
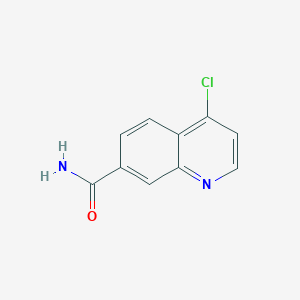

![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
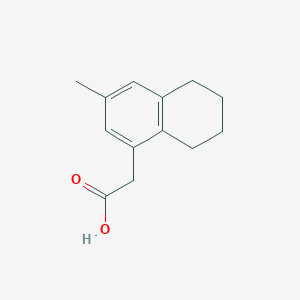
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

